molecular formula C16H18N4O4S B7534341 N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

Cat. No.: B7534341
M. Wt: 362.4 g/mol
InChI Key: LNKXMGZISKGARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

Mechanism of Action

N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide selectively inhibits Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling pathway. BCR signaling is critical for the survival and proliferation of B-cell malignancies, and BTK inhibition has emerged as a promising therapeutic strategy for the treatment of these diseases. This compound has shown superior potency and selectivity for BTK inhibition compared to other BTK inhibitors.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) and inhibit proliferation of B-cell malignancies. This compound has also been shown to inhibit BCR signaling, as evidenced by the reduction in downstream signaling molecules such as phospholipase Cγ2 (PLCγ2) and extracellular signal-regulated kinase (ERK). This compound has also been shown to inhibit tumor growth in xenograft models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide is its selectivity for BTK inhibition, which reduces the potential for off-target effects. This compound has also shown favorable pharmacokinetic properties, including good oral bioavailability and long half-life. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.

Future Directions

For N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide research include clinical trials to evaluate its safety and efficacy in humans. This compound may also be tested in combination with other therapies, such as chemotherapy, immunotherapy, or other targeted therapies. The development of biomarkers to predict response to this compound may also be explored. Additionally, the potential for this compound to be used in other diseases beyond B-cell malignancies may be investigated.
Conclusion:
This compound is a promising BTK inhibitor that has shown potent anti-tumor activity in preclinical studies of B-cell malignancies. Its selectivity for BTK inhibition and favorable pharmacokinetic properties make it an attractive candidate for further development. However, clinical trials are needed to determine its safety and efficacy in humans, and further research is needed to explore its potential in combination with other therapies and in other diseases.

Synthesis Methods

The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide involves the condensation of 2-aminopyrimidine and 2-hydroxybenzaldehyde, followed by the reaction with tert-butyl isocyanide and sulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of this compound.

Scientific Research Applications

N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to have a favorable safety profile in preclinical studies.

Properties

IUPAC Name

N-(2-tert-butylpyrimidin-5-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-16(2,3)14-17-8-10(9-18-14)19-25(22,23)11-5-6-12-13(7-11)24-15(21)20(12)4/h5-9,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKXMGZISKGARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.